Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 152614-12-5
VCID: VC8076507
InChI: InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-9,13H,4-6H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1C2CCC1C(C2)O
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol

Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate

CAS No.: 152614-12-5

Cat. No.: VC8076507

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate - 152614-12-5

Specification

CAS No. 152614-12-5
Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
IUPAC Name tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate
Standard InChI InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-9,13H,4-6H2,1-3H3
Standard InChI Key WKKIHGBRNBOCMB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C2CCC1C(C2)O
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC1C(C2)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate belongs to the class of 7-azabicyclo[2.2.1]heptane derivatives. The bicyclo[2.2.1]heptane system consists of two fused cyclohexane rings sharing two bridging carbons, with a nitrogen atom replacing one carbon at the 7-position. The hydroxyl group at C-2 and the tert-butoxycarbonyl (Boc) group at N-7 introduce both polar and steric features, influencing reactivity and solubility . The (1R,2R,4S)-rel stereochemistry is critical for its interactions in biological systems, as demonstrated in cholinergic receptor ligands .

Physicochemical Data

The compound’s molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.28 g/mol . Key physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC₁₁H₁₉NO₃
Molecular Weight213.28 g/mol
CAS Number152533-46-5
Stereochemistry(1R,2R,4S)-rel configuration
Functional GroupsHydroxyl, tert-butyl carboxylate

The Boc group enhances stability under basic conditions, while the hydroxyl group enables further functionalization via oxidation or substitution .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves multistep sequences starting from chiral precursors. A notable approach, adapted from the synthesis of related 7-azabicyclo[2.2.1]heptane derivatives, employs L-serine as a starting material .

Transannular Alkylation Strategy

  • Hemiaminal Formation: L-serine is converted to a hemiaminal intermediate (e.g., 2 in ), which undergoes tandem Wittig/Michael reactions or iodosulfonamidation to form trisubstituted pyrrolidines .

  • Cyclization: A β-elimination of a silyl ether followed by transannular alkylation yields the bicyclic core. For example, tert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate (20) is formed via this step .

  • Functionalization: Selective reduction of a ketone intermediate (e.g., 23) using samarium iodide (SmI₂) produces the C-2 hydroxyl group, followed by stereospecific hydrogenation to afford the final product .

Alternative Pathways

Patent literature describes the use of iodosulfonamidation and stereospecific reductions to access enantiomerically pure forms . For instance, the exo-face reduction of α,β-unsaturated esters (e.g., 25) ensures high stereochemical fidelity .

Optimization Challenges

  • Stereochemical Control: Achieving the desired (1R,2R,4S)-rel configuration requires precise reaction conditions, such as low temperatures (-78°C) for SmI₂-mediated reductions .

  • Yield Limitations: Transannular cyclization steps often suffer from moderate yields (50–70%) due to competing side reactions .

Applications in Pharmaceutical Chemistry

Cholinergic Receptor Ligands

Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate serves as a precursor for nicotinic acetylcholine receptor (nAChR) modulators. Patent US6255490B1 discloses derivatives of 7-azabicyclo[2.2.1]heptane as potent ligands for treating Alzheimer’s disease and schizophrenia . The rigid bicyclic framework mimics the gauche conformation of acetylcholine, enhancing binding affinity .

Intermediate in Drug Synthesis

The compound’s hydroxyl and Boc groups allow derivatization into prodrugs or bioactive molecules. For example:

  • Antiviral Agents: Modified derivatives are explored in patents for targeting viral proteases .

  • Antidepressants: The bicyclic core is incorporated into serotonin reuptake inhibitors .

Future Directions

Synthetic Innovations

  • Catalytic Asymmetric Synthesis: Developing enantioselective methods using organocatalysts or transition-metal complexes.

  • Flow Chemistry: Enhancing yield and scalability through continuous-flow systems.

Therapeutic Exploration

  • Neurodegenerative Diseases: Optimizing bioavailability for CNS-targeted therapies.

  • Anticancer Agents: Investigating tubulin polymerization inhibition.

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